Cas no 602-56-2 (9-Phenylacridine)
9-Phenylacridine Chemical and Physical Properties
Names and Identifiers
-
- 9-Phenylacridine
- 9-Phenyl-acridin
- 9-Phenyl-acridine
- Acridine,9-phenyl
- BIDD:GT0658
- 9PA
- NSC 62730
- Acridine, 9-phenyl-
- AK121809
- NSC62730
- MTRFEWTWIPAXLG-UHFFFAOYSA-
- MTRFEWTWIPAXLG-UHFFFAOYSA-N
- BCP25850
- 8980AB
- SBB059253
- AX8040399
- UX00002500
- ST51044340
- ST24045879
- P1198
- Photoinitiator 9-phenylacridine (9PA)
- AF-960/00445005
- InChI=1/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
- EINECS 210-020-3
- 602-56-2
- NS00043911
- MFCD00092562
- DS-6391
- NSC-62730
- SY055415
- W-105268
- D70866
- CS-0156465
- DTXSID00870669
- 9-phenyl acridine
- CHEMBL332209
- SCHEMBL194068
- C19H13N
- AKOS001483247
- FT-0621687
- DB-053572
- DTXCID00818369
-
- MDL: MFCD00092562
- Inchi: 1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
- InChI Key: MTRFEWTWIPAXLG-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C(C2C=CC=CC=2)=C2C=CC=CC=12
Computed Properties
- Exact Mass: 255.10500
- Monoisotopic Mass: 255.104799
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.2
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Not available
- Density: 0.9418 (rough estimate)
- Melting Point: 183.0 to 187.0 deg-C
- Boiling Point: 411.1°C at 760 mmHg
- Flash Point: 179.8ºC
- Refractive Index: 1.6500 (estimate)
- PSA: 12.89000
- LogP: 5.05500
- Solubility: Not available
9-Phenylacridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: S22-S24/25
- Storage Condition:Sealed in dry,Room Temperature(BD40399)
9-Phenylacridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
9-Phenylacridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1198-10G |
9-Phenylacridine |
602-56-2 | >98.0%(GC) | 10g |
¥360.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160739-25g |
9-Phenylacridine |
602-56-2 | >98.0% | 25g |
¥276.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160739-5g |
9-Phenylacridine |
602-56-2 | >98.0% | 5g |
¥81.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160739-10G |
9-Phenylacridine |
602-56-2 | >98.0% | 10g |
¥130.90 | 2023-09-01 | |
| Alichem | A019108872-25g |
9-Phenylacridine |
602-56-2 | 98% | 25g |
$180.32 | 2023-09-01 | |
| Alichem | A019108872-100g |
9-Phenylacridine |
602-56-2 | 98% | 100g |
$459.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P834875-25g |
9-Phenylacridine |
602-56-2 | >95% | 25g |
582.00 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY055415-25g |
9-Phenylacridine |
602-56-2 | ≥98% | 25g |
¥228.00 | 2025-04-13 | |
| TRC | P079920-1g |
9-Phenylacridine |
602-56-2 | 1g |
$ 80.00 | 2022-06-03 | ||
| TRC | P079920-2.5g |
9-Phenylacridine |
602-56-2 | 2.5g |
$ 100.00 | 2022-06-03 |
9-Phenylacridine Suppliers
9-Phenylacridine Related Literature
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1. Rearrangements of diphenylamine derivatives. Part I. The rearrangement of N-benzoyldiphenylamine and some related acylation reationsJ. M. Birchall,D. H. Thorpe J. Chem. Soc. C 1967 2071
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2. Rearrangements of diphenylamine derivatives. Part II. Rearrangement of some N-aroyldiphenylamines and the intermolecular character of the reactionJ. M. Birchall,D. H. Thorpe J. Chem. Soc. C 1968 2900
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3. Rearrangements of diphenylamine derivatives. Part V. Rearrangements of 4-substituted N-acyldiphenylamines and related reactionsJ. Michael Birchall,Michael T. Clark J. Chem. Soc. Perkin Trans. 1 1973 1259
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4. Benzazetes (1-azabenzocyclobutenes)Brian M. Adger,Charles W. Rees,Richard C. Storr J. Chem. Soc. Perkin Trans. 1 1975 45
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5. Keten. Part IV. The addition of dimethylketen to some 9-substituted acridinesS. A. Procter,G. A. Taylor J. Chem. Soc. C 1967 1937
Additional information on 9-Phenylacridine
Introduction to 9-Phenylacridine (CAS No: 602-56-2)
9-Phenylacridine, with the chemical formula C14H11N, is a heterocyclic organic compound belonging to the acridine family. This compound is characterized by its phenyl-substituted acridine core, which imparts unique electronic and photophysical properties, making it a subject of significant interest in modern chemical and pharmaceutical research. The CAS number 602-56-2 uniquely identifies this molecule in scientific literature and industrial applications, underscoring its importance in various synthetic and analytical contexts.
The structural framework of 9-Phenylacridine consists of a fused benzene ring and a pyridine ring, with a phenyl group attached at the 9-position of the acridine scaffold. This arrangement contributes to its remarkable stability and reactivity, enabling diverse functionalization strategies. In recent years, 9-Phenylacridine has garnered attention for its potential applications in materials science, particularly as a building block for organic semiconductors and luminescent materials. Its ability to exhibit strong fluorescence upon excitation has been leveraged in the development of sensors and bioimaging probes.
Recent advancements in the field have highlighted the role of 9-Phenylacridine in medicinal chemistry. Researchers have explored its derivatives as potential therapeutic agents, owing to their ability to interact with biological targets such as DNA and proteins. For instance, studies have demonstrated that certain acridine derivatives can inhibit the activity of enzymes involved in cancer cell proliferation. The phenyl group in 9-Phenylacridine serves as a modifiable handle, allowing chemists to fine-tune its pharmacological properties through structural modifications.
In the realm of supramolecular chemistry, 9-Phenylacridine has been investigated for its capacity to form complex assemblies with other molecules. Its aromatic nature facilitates π-stacking interactions, which are crucial for the design of molecular recognition systems. These systems have implications in drug delivery and catalysis, where precise molecular interactions are essential for achieving high efficiency. The versatility of 9-Phenylacridine as a scaffold has also led to its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it acts as a linker or node to create porous structures with tailored properties.
The photophysical properties of 9-Phenylacridine have been extensively studied due to their relevance in optoelectronic applications. The compound exhibits high quantum yields in fluorescence, making it suitable for use in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Additionally, its excited-state dynamics have been explored for applications in photocatalysis and energy transfer processes. These findings underscore the compound's potential beyond traditional pharmaceuticals and materials science.
In conclusion, 9-Phenylacridine (CAS No: 602-56-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and functional properties make it a valuable asset in the development of new materials, drugs, and technologies. As research continues to uncover novel applications for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.
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